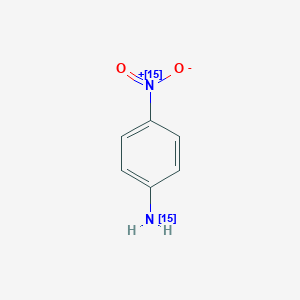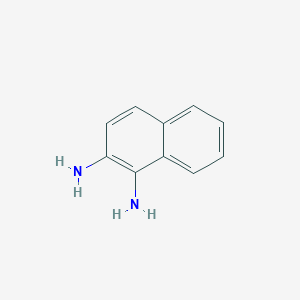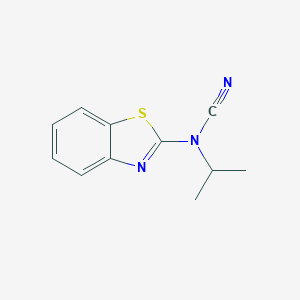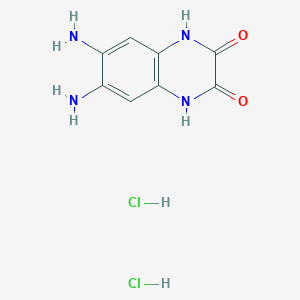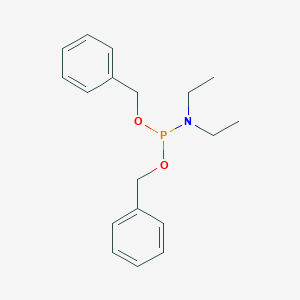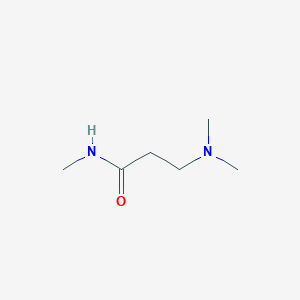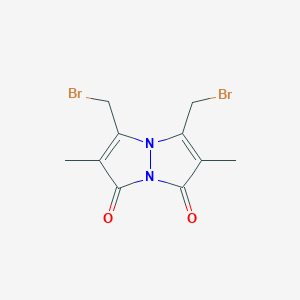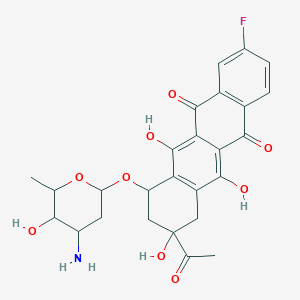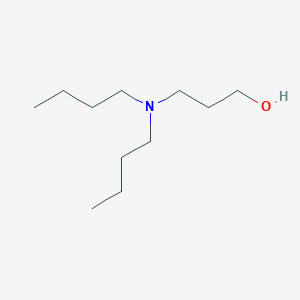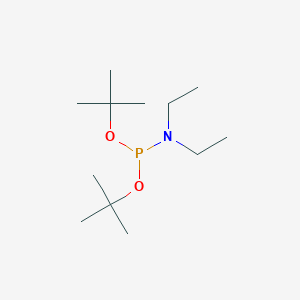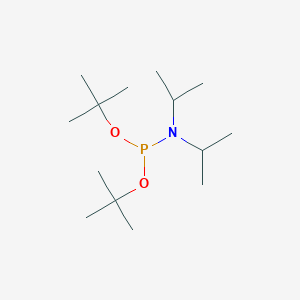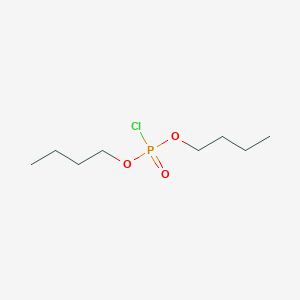
Estradiol-17-O-Octadecanoat
Übersicht
Beschreibung
Estradiol 17-O-Octadecanoate, also known as Estradiol 17β-stearate, is a naturally occurring estrogen and an estrogen ester. It is specifically the C17β stearate ester of estradiol. This compound is known for its prolonged duration of action compared to estradiol itself, making it a valuable component in hormone replacement therapies and other medical applications .
Wissenschaftliche Forschungsanwendungen
Estradiol 17-O-Octadecanoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a tool to investigate estrogen receptor interactions and estrogenic activity in various biological systems.
Medicine: It is utilized in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.
Industry: It is employed in the formulation of pharmaceutical products and in the development of drug delivery systems
Wirkmechanismus
Target of Action
Estradiol 17-O-Octadecanoate, also known as Estradiol-17-Stearate, is a naturally occurring estrogen and an estrogen ester . It is a prohormone of estradiol . The primary targets of this compound are estrogen receptors, which play a crucial role in numerous biological processes .
Mode of Action
Estradiol-17-Stearate has no affinity for the estrogen receptor on its own . It requires transformation into estradiol via esterases for its estrogenic activity . This interaction with its targets leads to changes in the transcription of genes associated with energy metabolism, cellular proliferation, and tumor invasiveness .
Biochemical Pathways
Estradiol-17-Stearate affects several biochemical pathways. The first enzyme of the pathway transforms 17β-estradiol into estrone . A CYP450 enzyme then performs the second metabolic step, the 4-hydroxylation of estrone . These transformations are part of the complex metabolic pathways that estradiol-17-stearate undergoes, impacting various physiological processes .
Pharmacokinetics
Estradiol-17-Stearate is extremely lipophilic and hydrophobic . It has a prolonged duration of action relative to estradiol, regardless of whether it is given by intravenous injection or subcutaneous injection . This is due to its increased lipophilicity and slow release from the injected depot, as well as its resistance to metabolism .
Result of Action
The action of Estradiol-17-Stearate results in a variety of molecular and cellular effects. It modulates susceptibility to metabolic diseases , and its estrogenic activity can help reverse the effects of conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes .
Action Environment
The action, efficacy, and stability of Estradiol-17-Stearate can be influenced by various environmental factors. For instance, its lipophilic nature allows it to be transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein . Furthermore, its action can be affected by the presence of other compounds in the body, as well as physiological conditions such as menopause .
Biochemische Analyse
Biochemical Properties
Estradiol 17-O-Octadecanoate interacts with various enzymes, proteins, and other biomolecules. It is transformed into estradiol via esterases for its estrogenic activity . The compound does not bind to sex hormone-binding globulin or α-fetoprotein, instead being transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein .
Cellular Effects
Estradiol 17-O-Octadecanoate has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce DNA double-strand breaks in certain cell lines . Additionally, it has been shown to elevate the level of reactive oxidative species in cells after treatment .
Molecular Mechanism
The molecular mechanism of Estradiol 17-O-Octadecanoate involves its conversion into estradiol, which then exerts its effects at the molecular level. Estradiol regulates glucose metabolism and insulin secretion in islet β cells through the G protein-coupled estrogen receptor (GPER) via the Akt/mTOR pathway .
Temporal Effects in Laboratory Settings
The effects of Estradiol 17-O-Octadecanoate over time in laboratory settings have been observed in various studies. For instance, it has been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells after treatment .
Dosage Effects in Animal Models
The effects of Estradiol 17-O-Octadecanoate vary with different dosages in animal models. For instance, it has been shown that the compound elicits mild benefits on metabolic parameters including body mass, adiposity, and glycosylated hemoglobin at higher doses .
Metabolic Pathways
Estradiol 17-O-Octadecanoate is involved in various metabolic pathways. It is converted into estradiol, which then regulates glucose metabolism and insulin secretion in islet β cells through the G protein-coupled estrogen receptor (GPER) via the Akt/mTOR pathway .
Transport and Distribution
Estradiol 17-O-Octadecanoate is transported and distributed within cells and tissues. It does not bind to sex hormone-binding globulin or α-fetoprotein, instead being transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein .
Subcellular Localization
The subcellular localization of Estradiol 17-O-Octadecanoate is primarily nuclear, as evidenced by studies on the pituitary . This localization is crucial for its role in regulating various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estradiol 17-O-Octadecanoate can be synthesized through the esterification of estradiol with octadecanoic acid (stearic acid). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like toluene. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Estradiol 17-O-Octadecanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol 17-O-Octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and octadecanoic acid.
Oxidation: The hydroxyl group on the estradiol moiety can be oxidized to form estrone derivatives.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Estradiol and octadecanoic acid.
Oxidation: Estrone derivatives.
Reduction: Alcohol derivatives of the ester linkage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol 17β-palmitate: Another long-chain ester of estradiol with similar properties.
Estradiol 17β-benzoate: A short-chain ester with a shorter duration of action.
Estradiol 17β-valerate: An intermediate-chain ester used in hormone replacement therapies
Uniqueness
Estradiol 17-O-Octadecanoate is unique due to its prolonged duration of action, which is attributed to its resistance to metabolism and its high lipophilicity. This makes it particularly useful in medical applications where sustained estrogenic activity is desired .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADYVOYCQRXRE-IMTRJTTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002548 | |
| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82205-00-3 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82205-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol-17-stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRADIOL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the prolonged estrogenic activity of Estradiol-17-stearate compare to that of unesterified Estradiol?
A1: Estradiol-17-stearate exhibits a significantly longer duration of action compared to Estradiol. While both compounds ultimately exert their effects by binding to estrogen receptors, the key difference lies in their metabolism. Estradiol-17-stearate acts as a "pro-drug," gradually hydrolyzed by esterases to release Estradiol. This slower release from the esterified form results in a prolonged estrogenic effect. []
Q2: What is the rate-limiting step in the metabolism of Estradiol-17-stearate, and how does it influence its duration of action?
A2: Research suggests that the rate-limiting step in Estradiol-17-stearate metabolism is the hydrolysis of the ester bond by esterases, primarily in the liver. [] This enzymatic cleavage releases Estradiol, the active form that binds to estrogen receptors. The slow rate of esterase activity on Estradiol-17-stearate, compared to the rapid metabolism of free Estradiol, contributes significantly to its prolonged estrogenic effects.
Q3: How does the length of the fatty acid chain in Estradiol esters affect their clearance from the body?
A3: Studies indicate an interesting relationship between the length of the fatty acid chain in Estradiol esters and their clearance rates. While shorter chains tend to be cleared faster, there is a point where increasing chain length beyond 12 carbons actually speeds up clearance again. [] This suggests a complex interplay between factors such as lipophilicity, protein binding, and interaction with metabolic enzymes.
Q4: Does Estradiol-17-stearate bind directly to glucocorticoid receptors?
A4: Research indicates that Estradiol-17-stearate exhibits minimal direct binding affinity for glucocorticoid receptors. [] This suggests that its primary mechanism of action is unlikely to involve direct interaction with these receptors. Instead, the evidence points towards its role as a pro-drug, slowly releasing Estradiol, which then mediates the estrogenic effects.
Q5: What analytical techniques can be employed to characterize and quantify Estradiol-17-stearate?
A5: A combination of techniques is often used for the characterization and quantification of Estradiol-17-stearate. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for structural elucidation and sensitive detection. [] Additionally, high-performance liquid chromatography (HPLC) methods, often coupled with UV or fluorescence detectors, are valuable for separation and quantification in complex matrices. The choice of method depends on the specific analytical goals and the nature of the sample.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


